3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-methoxybenzoate
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Overview
Description
3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-methoxybenzoate is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-methoxybenzoate typically involves multiple steps:
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Formation of the Pyrazole Core: : The initial step often involves the condensation of a hydrazine derivative with a 1,3-diketone to form the pyrazole ring. For instance, phenylhydrazine can react with acetylacetone under acidic conditions to yield 3-methyl-1-phenylpyrazole.
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Introduction of the Phenylsulfonyl Group: : The phenylsulfonyl group can be introduced via sulfonylation. This step typically involves the reaction of the pyrazole derivative with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
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Esterification: : The final step involves the esterification of the pyrazole derivative with 4-methoxybenzoic acid. This can be achieved using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group or the phenylsulfonyl moiety. Common oxidizing agents include potassium permanganate or chromium trioxide.
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Reduction: : Reduction reactions can target the sulfonyl group, converting it to a sulfide or sulfoxide. Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
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Substitution: : The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Halogenation, nitration, and sulfonation are common electrophilic substitutions, while nucleophilic substitutions might involve the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products
Oxidation: Formation of carboxylic acids or sulfoxides
Reduction: Formation of sulfides or alcohols
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
Chemistry
In chemistry, 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-methoxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating the binding affinities and specificities of various biological targets.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The presence of the pyrazole ring and the phenylsulfonyl group suggests possible anti-inflammatory, analgesic, or antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity. It may also find applications in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-methoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The phenylsulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding properties. The methoxybenzoate ester can enhance lipophilicity, facilitating membrane permeability and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-phenylpyrazole: Lacks the phenylsulfonyl and methoxybenzoate groups, resulting in different reactivity and applications.
4-(phenylsulfonyl)-1H-pyrazole: Similar sulfonyl group but lacks the methyl and methoxybenzoate groups.
4-methoxybenzoic acid derivatives: Share the methoxybenzoate moiety but differ in the pyrazole structure.
Uniqueness
3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-methoxybenzoate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the phenylsulfonyl and methoxybenzoate groups allows for versatile applications and interactions that are not observed in simpler analogs.
This compound’s multifaceted nature makes it a valuable subject of study in various scientific disciplines, from synthetic chemistry to pharmacology and materials science.
Properties
IUPAC Name |
[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5S/c1-17-22(32(28,29)21-11-7-4-8-12-21)23(26(25-17)19-9-5-3-6-10-19)31-24(27)18-13-15-20(30-2)16-14-18/h3-16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WERAMXHHJYNCHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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